

Comparative Efficacy of N-0920: A Potent Host-Directed Antiviral Agent

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of **N-0920**, a novel and potent inhibitor of the host protease TMPRSS2. **N-0920** has demonstrated exceptional efficacy in preventing the entry of SARS-CoV-2 and its variants into host cells.[1] This document summarizes the available quantitative data, details the experimental protocols for assessing its activity, and visualizes its mechanism of action within the viral entry pathway.

Overview of N-0920

N-0920 is a peptidomimetic inhibitor developed through the optimization of a previously reported compound, N-0385.[1][2] It acts by targeting and inhibiting Transmembrane Serine Protease 2 (TMPRSS2), a crucial host cell enzyme that facilitates the entry of SARS-CoV-2 by priming the viral spike protein.[1][3][4][5] By inhibiting this host factor, **N-0920** effectively blocks the virus from entering cells, a mechanism that is anticipated to be effective against a range of SARS-CoV-2 variants.[1][2]

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of **N-0920** in comparison to other known TMPRSS2 inhibitors. The data is primarily derived from a comprehensive study by Lemieux et al. (2025), as independent cross-laboratory validation studies are not yet publicly available.



Compo und	Target	Assay Type	Cell Line	SARS- CoV-2 Variant	IC50 (nM)	EC50 (pM)	Referen ce
N-0920	TMPRSS	VLP Entry Assay	Calu-3	EG.5.1	-	300	[1]
N-0920	TMPRSS 2	VLP Entry Assay	Calu-3	JN.1	-	90	[6][1]
N-0385	TMPRSS 2	VLP Entry Assay	Calu-3	EG.5.1	-	29,000	[3]
Camostat	TMPRSS 2	VLP Entry Assay	Calu-3	EG.5.1	-	201,000	[3]
N-0695	TMPRSS 2, Matriptas e, TMPRSS 13	Enzyme Inhibition	-	-	Low nM Ki	-	[1]

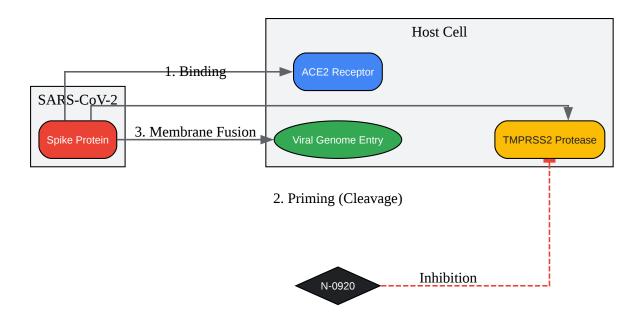
Note: VLP stands for Virus-Like Particle. EC50 (half-maximal effective concentration) in this context refers to the concentration of the compound that inhibits viral entry by 50%. A lower EC50 value indicates higher potency. IC50 (half-maximal inhibitory concentration) is typically used for enzymatic assays.

Signaling Pathway of SARS-CoV-2 Entry and TMPRSS2 Inhibition

The entry of SARS-CoV-2 into host cells is a multi-step process that can be targeted by inhibitors like **N-0920**. The virus's spike protein first binds to the ACE2 receptor on the host cell surface. Subsequently, the host protease TMPRSS2 cleaves the spike protein, which is a



critical step for the fusion of the viral and cellular membranes, allowing the viral genome to enter the cell. **N-0920** directly inhibits the enzymatic activity of TMPRSS2, thereby preventing this essential cleavage and blocking viral entry.



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SARS-CoV-2 entry pathway and the inhibitory action of **N-0920**.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the activity of TMPRSS2 inhibitors like **N-0920**.

TMPRSS2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the proteolytic activity of TMPRSS2.

- Materials:
 - Recombinant human TMPRSS2 enzyme.



- Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
- Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20).
- Test compounds (e.g., N-0920) dissolved in DMSO.
- 384-well or 1536-well black plates.
- Fluorescence plate reader.

Procedure:

- Dispense the test compound at various concentrations into the wells of the microplate.
- Add the fluorogenic peptide substrate to each well.
- Initiate the reaction by adding the recombinant TMPRSS2 enzyme to each well.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).[7]
- Calculate the percent inhibition of TMPRSS2 activity for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the dose-response data to a suitable equation.

SARS-CoV-2 Pseudotyped Virus-Like Particle (VLP) Entry Assay

This cell-based assay assesses the ability of a compound to block the entry of virus-like particles carrying the SARS-CoV-2 spike protein into host cells.

Materials:

Host cell line expressing ACE2 and TMPRSS2 (e.g., Calu-3).

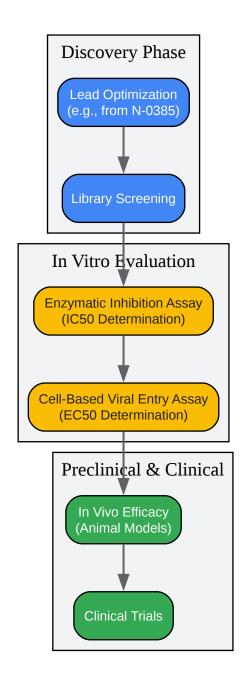


- Virus-like particles (VLPs) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase).
- Cell culture medium and supplements.
- Test compounds (e.g., N-0920).
- Luciferase assay reagent.
- Luminometer.
- Procedure:
 - Seed the host cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
 - Infect the cells with the SARS-CoV-2 pseudotyped VLPs.
 - Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
 - Lyse the cells and measure the luciferase activity using a luminometer.
 - Calculate the percent inhibition of viral entry for each compound concentration relative to a DMSO control.
 - Determine the EC50 value from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of a novel TMPRSS2 inhibitor like **N-0920**.





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Workflow for the development of a TMPRSS2 inhibitor.

Conclusion

N-0920 is a highly potent inhibitor of TMPRSS2, demonstrating picomolar efficacy against the entry of recent SARS-CoV-2 variants in cellular assays. Its host-directed mechanism of action makes it a promising candidate for further preclinical and clinical development as a broad-spectrum antiviral agent against coronaviruses. While the current data is compelling,



independent validation of **N-0920**'s activity in different laboratories will be a crucial next step in its evaluation as a potential therapeutic.

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